Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-7-14(12(5,6)8-13-9)10(15)16-11(2,3)4/h9,13H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBCVBNECBVUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,2,5-trimethylpiperazine Core
The piperazine core with methyl groups at 2,2 and 5 positions can be prepared by iterative alkylation and ring-closure reactions starting from ethylenediamine or substituted ethylenediamines. A representative approach involves:
Step 1: Formation of 2,2-dimethylpiperazine
- Reaction of ethylenediamine with ethyl 2-bromo-2-methylpropanoate (ethyl 2-bromoisobutyrate) in a toluene suspension with potassium carbonate as base.
- The intermediate 3,3-dimethyl-piperazin-2-one is isolated and subsequently reduced with lithium aluminium hydride (LiAlH4) or lithium aluminium hydroxide (LAH) to afford 2,2-dimethylpiperazine.
- This method yields 2,2-dimethylpiperazine with satisfactory purity and yield but requires careful handling of reducing agents and purification by distillation.
Step 2: Introduction of the 5-methyl substituent
- Methylation at the 5-position can be achieved by selective alkylation using methyl iodide in the presence of a strong base such as sodium hydride (NaH).
- For example, tert-butyl 3,5-dimethylpiperazine-1-carboxylate can be methylated at low temperature (0°C) with NaH followed by dropwise addition of methyl iodide in tetrahydrofuran (THF).
- The reaction mixture is stirred and monitored by thin-layer chromatography (TLC) until completion, then worked up by aqueous extraction and organic phase purification.
Protection of the Piperazine Nitrogen
- The nitrogen atom at position 1 is protected by reaction with di-tert-butyl dicarbonate (Boc2O).
- This step is typically conducted in an inert solvent such as tetrahydrofuran or dichloromethane under mild basic conditions.
- The reaction proceeds smoothly at room temperature, yielding the tert-butyl carbamate derivative.
- The product can be isolated by crystallization or extraction and purified by recrystallization or chromatography.
Representative Reaction Scheme
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Ethylenediamine + Ethyl 2-bromo-2-methylpropanoate, K2CO3, toluene, reflux | Formation of 3,3-dimethyl-piperazin-2-one intermediate | Moderate to good yield |
| 2 | LiAlH4 or LAH, THF, 0°C to RT | Reduction of piperazin-2-one to 2,2-dimethylpiperazine | High yield, requires careful quenching |
| 3 | NaH, methyl iodide, THF, 0°C | Methylation at 5-position to give 2,2,5-trimethylpiperazine | High regioselectivity, monitored by TLC |
| 4 | Di-tert-butyl dicarbonate, base, solvent (e.g., THF), RT | Boc-protection of nitrogen to form tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate | High yield, product isolated by crystallization |
Experimental Data and Observations
- Reaction Monitoring: TLC and NMR spectroscopy are used to confirm the completion of alkylation and protection steps.
- Purification: Organic extraction followed by drying with anhydrous sodium sulfate and concentration under reduced pressure are standard. Final purification may involve recrystallization from ethyl acetate or chromatography.
- Yields: Overall yields for the multi-step synthesis range from 60% to 85% depending on scale and purification efficiency.
- Safety Notes: Use of strong bases (NaH), alkyl halides (methyl iodide), and reducing agents (LiAlH4) requires strict anhydrous conditions and appropriate safety protocols.
Comparative Analysis of Preparation Routes
| Preparation Aspect | Method Using Ethyl 2-bromo-2-methylpropanoate | Alternative Methods (e.g., trimer starting materials) |
|---|---|---|
| Starting Materials | Commercially available, relatively inexpensive | Some use specialized chloropropanetrioxane derivatives |
| Reaction Complexity | Moderate, multi-step with reduction and alkylation | May involve more complex intermediates but fewer steps |
| Purification | Distillation and crystallization required | Similar purification needs |
| Scalability | Amenable to scale-up with careful control | Potentially more challenging due to specialized reagents |
| Yield | Moderate to high (60-85%) | Variable, depending on route |
Summary of Research Findings
- The most documented and reliable method for preparing This compound involves synthesis of the 2,2-dimethylpiperazine core followed by selective methylation and Boc protection.
- The use of ethyl 2-bromo-2-methylpropanoate as an alkylating agent with ethylenediamine is well-established, providing a solid foundation for further functionalization.
- The Boc protection step is straightforward and provides a stable, isolable intermediate suitable for further synthetic transformations.
- Alternative methods exist but are less commonly applied due to reagent availability or complexity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of steric hindrance on enzyme-substrate interactions. It can also serve as a model compound for studying the metabolism of piperazine derivatives in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents targeting various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
(a) Tert-butyl 1-piperazinecarboxylate
- Molecular Formula : C₉H₁₈N₂O₂
- Key Features : Lacks methyl substituents, resulting in reduced steric hindrance.
- Synthesis : Prepared via reaction of piperazine with di-tert-butyldicarbonate in CH₂Cl₂ at 0°C .
- Applications : Widely used as a precursor for N-deprotection to access free piperazine in drug synthesis.
(b) Tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11)
(c) Tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate
(d) Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate
- Molecular Formula : C₁₁H₁₈N₄O₃
- Key Features : A reactive diazo group enables photochemical applications or carbene generation.
- Synthesis : Derived from tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate using tetramethylguanidine .
Physicochemical Properties
- Steric Effects : The 2,2,5-trimethyl substitution in the target compound reduces conformational flexibility compared to derivatives like tert-butyl 1-piperazinecarboxylate .
- Lipophilicity : Compounds with trifluoromethyl (e.g., ) or aromatic groups (e.g., ) exhibit higher logP values, enhancing membrane permeability.
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., sulfonyl in ) show improved thermal stability over alkyl-substituted analogs.
Biological Activity
Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate (TB-TMP) is a compound of interest due to its potential applications in medicinal chemistry and its biological activity. This article reviews the biological properties of TB-TMP, synthesizing findings from various studies to provide a comprehensive overview.
TB-TMP has the chemical formula and is classified as a piperazine derivative. Its structure includes a tert-butyl group and a carboxylate functionality, which may influence its biological interactions.
Neuroprotective Effects
Some derivatives of piperazine compounds have demonstrated neuroprotective effects. For example, certain piperazine-based antioxidants have been reported to reduce glutamate-induced oxidative toxicity in neuronal cells, indicating a possible therapeutic application in neurodegenerative diseases . The potential neuroprotective role of TB-TMP warrants further investigation.
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have been documented. In particular, some compounds have shown efficacy against various bacterial strains by enhancing the activity of existing antibiotics . Although direct studies on TB-TMP's antimicrobial effects are scarce, its structural characteristics may suggest similar potential.
Case Study: Transcriptomic Analysis
A study utilizing transcriptome data assessed the biological activity of related compounds. It was found that certain piperazine derivatives activated pathways associated with inflammation and apoptosis . This suggests that TB-TMP could potentially share similar pathways, emphasizing the need for further research into its biological mechanisms.
Structure-Activity Relationship (SAR)
The structure-activity relationship of piperazine compounds highlights that modifications to the piperazine ring can significantly impact biological activity. For instance, variations in substituents can enhance or diminish antioxidant and antimicrobial properties . Understanding these relationships for TB-TMP could guide future drug design efforts.
Data Summary Table
| Property | Description |
|---|---|
| Chemical Formula | C12H24N2O2 |
| Potential Activities | Antioxidant, Neuroprotective, Antimicrobial |
| Mechanisms | Nrf2 activation, reduction of oxidative stress |
| Related Compounds | Similar piperazine derivatives exhibit significant biological activities |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a piperazine core. A common approach includes:
- Step 1 : Alkylation of the piperazine ring using tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions (e.g., THF, 0°C to room temperature) to introduce the Boc protecting group.
- Step 2 : Methylation at the 2,2,5-positions using methyl iodide or dimethyl sulfate in the presence of a base like NaH or K₂CO₃.
- Step 3 : Purification via silica gel column chromatography (ethyl acetate/petroleum ether gradient) to isolate the product.
Optimization involves adjusting reaction time, temperature, and stoichiometry to minimize side products like over-alkylation. For example, highlights the use of Pd-catalyzed cross-coupling for similar piperazine derivatives, suggesting catalytic systems (e.g., Pd(dppf)Cl₂) could improve efficiency .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regioselective methylation. For instance, distinct singlet peaks for tert-butyl (δ ~1.4 ppm) and methyl groups on the piperazine ring (δ ~2.3–2.8 ppm) are diagnostic .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion at m/z 270–300 range) and purity.
- X-ray Crystallography : Resolves stereochemical ambiguities. notes SHELX software for refining crystal structures, which is critical for confirming spatial arrangements of substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported for similar Boc-protected piperazine derivatives?
- Methodological Answer : Yield discrepancies often arise from differences in reaction conditions or purification methods. For example:
- Solvent Polarity : shows a 79% yield using THF/water versus 60% in ethyl acetate/HCl, highlighting solvent effects on hydrolysis side reactions .
- Catalyst Loading : Lower Pd catalyst concentrations in cross-coupling (e.g., 5 mol% vs. 10 mol%) may reduce costs but require extended reaction times, as seen in .
Systematic DOE (Design of Experiments) approaches, varying parameters like temperature, solvent, and catalyst, can identify optimal conditions.
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Modeling the electron density of the piperazine ring (e.g., using Gaussian09) can predict nucleophilic attack sites. The tert-butyl group’s steric bulk may hinder substitution at adjacent positions, favoring reactivity at less hindered sites.
- MD Simulations : Molecular dynamics (e.g., GROMACS) can simulate solvation effects on reaction pathways, explaining solvent-dependent yields observed in experimental data .
Q. How do crystallographic data inform the conformational stability of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:
- Torsion Angles : provides geometric parameters (bond lengths, angles) for similar derivatives, showing how tert-butyl and methyl groups influence ring puckering .
- Intermolecular Interactions : Hydrogen bonding (e.g., C–H···O) between Boc carbonyls and adjacent molecules stabilizes the crystal lattice, as refined using SHELXL . This data guides polymorph screening for drug development.
Data Contradiction Analysis
Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?
- Methodological Answer : Splitting anomalies may arise from:
- Dynamic Effects : Restricted rotation of the tert-butyl group at low temperatures can split signals (e.g., coalescence observed in VT-NMR).
- Diastereomerism : Unsymmetrical methylation (e.g., 2,2,5 vs. 2,3,5 substitution) creates diastereomers with distinct coupling constants. ’s LCMS and ¹H NMR data differentiation between ester and hydrazide derivatives exemplifies this .
Tables for Key Data
| Synthetic Method Comparison | Method A (THF/Water) | Method B (EtOAc/HCl) |
|---|---|---|
| Yield | 79% | 60% |
| Reaction Time | 2 hours | 5 minutes |
| Purification | Column Chromatography | Solvent Evaporation |
| Key NMR Shifts | δ (¹H, ppm) | Assignment |
|---|---|---|
| tert-butyl | 1.44 (s, 9H) | C(CH₃)₃ |
| Piperazine-CH₃ | 2.35–2.78 (m, 6H) | N–CH₂–CH₃ |
| Boc carbonyl | - | 169 ppm (¹³C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
